molecular formula C9H8N2OSe B14743991 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one CAS No. 5533-52-8

2-Amino-5-phenyl-1,3-selenazol-4(5H)-one

Cat. No.: B14743991
CAS No.: 5533-52-8
M. Wt: 239.14 g/mol
InChI Key: LLDROEDZVMBIQT-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is a selenium-containing heterocyclic compound hypothesized to belong to the azolone family. The substitution of oxygen or sulfur with selenium in the heterocyclic ring may alter electronic properties, solubility, and bioactivity due to selenium’s larger atomic radius and polarizability.

Properties

CAS No.

5533-52-8

Molecular Formula

C9H8N2OSe

Molecular Weight

239.14 g/mol

IUPAC Name

2-amino-5-phenyl-1,3-selenazol-4-one

InChI

InChI=1S/C9H8N2OSe/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)

InChI Key

LLDROEDZVMBIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C([Se]2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a selenium-containing reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenyl-1,3-selenazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The amino group or the phenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex organoselenium compounds.

    Biology: Potential use as a biochemical probe or in the study of selenium’s biological roles.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The selenium atom could play a crucial role in these interactions due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following compounds share structural similarities with 2-amino-5-phenyl-1,3-selenazol-4(5H)-one, differing primarily in the heteroatom (O, S, or Se) and substituents:

Table 1: Key Structural and Functional Comparisons
Compound Name Heteroatom Molecular Formula Key Properties Biological Activity Reference IDs
Pemoline (2-Amino-5-phenyl-1,3-oxazol-4(5H)-one) O C₉H₈N₂O₂ Poor solubility in water/organic solvents; soluble in acetic acid. CNS stimulant, narcotic activity. Used for ADHD/narcolepsy; enhances drug effects. Magnesium complexes show radioprotective effects.
2-Amino-5-phenyl-1,3-thiazol-4(5H)-one S C₉H₈N₂OS Not explicitly reported in evidence; inferred similarity to thiadiazoles. Antimicrobial activity (based on thiazole derivatives in ).
2-Amino-5-phenyl-1,3,4-thiadiazole S/N C₈H₇N₃S Exhibits dual fluorescence in TS analog; aggregation-dependent charge transfer. Antimycotic potential; fluorescence probe utility.

Physicochemical and Pharmacological Differences

Solubility and Stability
  • Pemoline : Poor solubility in water and most organic solvents but dissolves in acetic acid . Its stability is enhanced in magnesium complexes, which also exhibit higher radioprotective activity .
  • Thiadiazoles: Fluorescence properties in 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) are concentration- and solvent-dependent, with dual emission linked to molecular aggregation .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct data on 2-amino-5-phenyl-1,3-selenazol-4(5H)-one, necessitating inferences from oxazole and thiazole analogs. Key gaps include:

Synthetic Methods: No studies describe the synthesis of selenazolone derivatives.

Biological Activity : Selenium’s role in modifying bioactivity remains unexplored.

Solubility/Stability : Predictions based on atomic properties are unverified experimentally.

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